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7-Methylguanosine 5'-phosphate - 10162-58-0

7-Methylguanosine 5'-phosphate

Catalog Number: EVT-1521453
CAS Number: 10162-58-0
Molecular Formula: C11H17N5O8P+
Molecular Weight: 378.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7-methylguanosine 5'-phosphate(1+) is a purine ribonucleoside 5'-monophosphate. It is functionally related to a guanosine 5'-monophosphate. It is a conjugate acid of a N(7)-methylguanosine 5'-phosphate.
Overview

7-Methylguanosine 5'-phosphate is a significant nucleotide derivative that plays a crucial role in the biology of eukaryotic cells. It is characterized by the presence of a methyl group at the nitrogen-7 position of guanosine, which is critical for the stability and function of messenger RNA. This compound serves as a cap structure at the 5' end of eukaryotic messenger RNA, enhancing mRNA stability, facilitating translation initiation, and regulating RNA metabolism.

Source

7-Methylguanosine 5'-phosphate is derived from guanosine through methylation processes. It is primarily found in eukaryotic organisms, where it is synthesized as part of mRNA capping during transcription.

Classification

This compound belongs to the class of organic compounds known as purine ribonucleoside phosphates. Specifically, it is categorized as a nucleotide due to its phosphate group and ribose sugar component.

Synthesis Analysis

Methods

The synthesis of 7-methylguanosine 5'-phosphate can be efficiently achieved through a methylation reaction using dimethyl sulfate as the methylating agent. This reaction occurs under aqueous conditions at room temperature, allowing for regioselective methylation that predominantly yields the desired product with high purity (over 99.5%) .

Technical Details:

  1. Starting Material: Guanosine nucleotide.
  2. Methylating Agent: Dimethyl sulfate.
  3. Solvent: Water.
  4. Conditions: Room temperature.
  5. Yield: High purity (>99.5%).
Molecular Structure Analysis

Structure

The molecular formula of 7-methylguanosine 5'-phosphate is C11H17N5O8PC_{11}H_{17}N_{5}O_{8}P. The structure consists of a guanine base modified with a methyl group at the nitrogen-7 position, linked to a ribose sugar that carries a phosphate group at the 5' position.

Data

  • Molecular Weight: Approximately 365.25 g/mol.
  • Chemical Structure: The compound's structure features a purine base (guanine) with specific functional groups that contribute to its biological activity.
Chemical Reactions Analysis

Reactions

7-Methylguanosine 5'-phosphate participates in various biochemical reactions, particularly those involved in RNA metabolism. It is integral to the capping process of messenger RNA, where it forms a unique 5'–5' triphosphate linkage with the first transcribed nucleotide.

Technical Details:

  • Capping Reaction: The formation of the mRNA cap structure involves the enzymatic transfer of the 7-methylguanylate moiety to the 5' end of nascent RNA transcripts.
  • Enzymatic Interactions: The compound interacts with various proteins involved in translation initiation and RNA processing.
Mechanism of Action

Process

The mechanism by which 7-methylguanosine 5'-phosphate functions involves its recognition by cap-binding proteins, such as eukaryotic initiation factor 4E (eIF4E). This recognition facilitates several essential processes:

  1. Translation Initiation: The cap structure aids in recruiting ribosomes to mRNA for protein synthesis.
  2. mRNA Stability: It protects mRNA from degradation by exonucleases.
  3. Nuclear Export: The cap structure is crucial for the export of mRNA from the nucleus to the cytoplasm.

Data

Research indicates that interactions between the cap structure and specific proteins enhance translation efficiency and stability of mRNA .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to its polar phosphate group.

Chemical Properties

  • Reactivity: The presence of multiple functional groups allows for participation in various biochemical reactions.
  • Stability: Generally stable under physiological conditions but sensitive to hydrolysis by phosphohydrolases.

Relevant data indicate that modifications to this compound can affect its biological function and interactions with other biomolecules .

Applications

Scientific Uses

7-Methylguanosine 5'-phosphate has several applications in molecular biology and biochemistry:

  1. Research Tool: Used as a cap analog in studies investigating mRNA translation and processing.
  2. Therapeutic Potential: Investigated for its role in enhancing mRNA stability and efficacy in gene therapy applications.
  3. Biochemical Assays: Employed in assays to study RNA metabolism and modifications.

This compound's unique properties make it an essential molecule for understanding gene expression regulation and developing therapeutic strategies targeting RNA processes .

Introduction to 7-Methylguanosine 5'-Phosphate (m7GMP)

Structural Definition and Chemical Identity

7-Methylguanosine 5'-phosphate (m7GMP) is a mononucleotide derivative characterized by a guanosine moiety methylated at the N7 position of the purine ring and phosphorylated at the 5' carbon of the ribose sugar. Its molecular formula is C₁₁H₁₆N₅O₈P, with a molecular weight of 377.25 g/mol [1]. The compound exhibits a cationic charge at physiological pH due to quaternization of the N7 nitrogen, which significantly alters its electronic properties compared to unmodified guanosine monophosphate (GMP). Key structural features include:

  • N7-methylguanine: The methyl group at the N7 position creates a permanent positive charge, enhancing electrophilicity and altering hydrogen-bonding patterns.
  • Ribose-5'-phosphate: The phosphate group confers strong negative charge, enabling electrostatic interactions with proteins.
  • Glycosidic bond: The β-D-ribofuranose is linked via an N9-glycosidic bond in the anti conformation.

This structure confers unique biochemical properties, including:

  • Absorption maximum at 256 nm (pH 7)
  • Fluorescence emission at 410 nm when excited at 300 nm
  • Water solubility of 50 mg/mL, forming clear to hazy solutions [8]

Table 1: Core Structural Features of m7GMP

Structural ElementChemical PropertyBiological Significance
N7-methylguaninePermanent positive chargeEnables π-cation stacking with aromatic amino acids
5'-phosphate grouppKa ≈ 1.0 (first dissociation)Mediates electrostatic interactions with RNA-binding proteins
Ribose moiety2',3'-cis-diol configurationPotential metal chelation site; confers RNA-like conformation

Historical Context and Discovery in RNA Biochemistry

The discovery of m7GMP is inextricably linked to pioneering RNA cap research in the mid-1970s. Key milestones include:

  • 1975: Independent teams led by Wei and Furuichi identified an "unusual" 5'-terminal structure in HeLa cell mRNA and reovirus genomes resistant to alkaline phosphatase. Through enzymatic digestion and chromatographic analysis, they characterized this structure as 7-methylguanosine linked via a 5'-5' triphosphate bridge [3] [6].
  • 1976-1977: Shatkin and colleagues established that m7GMP is the core component of the eukaryotic mRNA cap structure (m7GpppN). They demonstrated that cap formation occurs co-transcriptionally when nascent RNA chains reach ≈25 nucleotides, challenging the prevailing view of mRNA termini [4].
  • Enzymatic pathway elucidation: By 1980, the three-enzyme capping pathway was defined:
  • RNA triphosphatase: Removes γ-phosphate from 5'-pppN-RNA
  • Guanylyltransferase: Transfers GMP from GTP to form GpppN-RNA
  • Guanine-N7 methyltransferase: Catalyzes methyl transfer from S-adenosylmethionine to form m7GpppN-RNA (generating m7GMP as catalytic intermediate) [4] [6]

The isolation of m7GMP from enzymatic digests of capped RNAs provided the first direct evidence for its biological existence beyond being a synthetic artifact. Its identification revolutionized understanding of post-transcriptional gene regulation.

Role in Eukaryotic mRNA Capping Mechanisms

m7GMP serves as the defining structural element in the 5' cap of eukaryotic messenger RNA (cap 0 structure), formed through a conserved three-step enzymatic process:

  • Phosphate activation: RNA triphosphatase cleaves the γ-phosphate from nascent 5'-pppN-RNA transcripts, yielding 5'-ppN-RNA.
  • Guanylylation: RNA guanylyltransferase (GTase) forms a covalent enzyme-GMP intermediate (GTase-Lys-m7GMP) before transferring GMP to the diphosphate terminus, forming GpppN-RNA.
  • Methylation: RNA guanine-7-methyltransferase (RNMT) transfers a methyl group from S-adenosylmethionine (SAM) to GpppN-RNA, generating the mature m7GpppN-RNA cap [3] [4] [6].

Table 2: Enzymatic Machinery in Eukaryotic mRNA Capping

EnzymeEC NumberFunctionm7GMP Involvement
RNA triphosphatase3.1.3.33Removes terminal γ-phosphatePrepares 5' end for guanylylation
RNA guanylyltransferase2.7.7.50Forms GpppN capGenerates covalent E-m7GMP intermediate
RNA guanine-7-methyltransferase2.1.1.56Methylates guanine N7Catalyzes SAM → m7GMP conversion

The m7GMP cap mediates critical biological functions through specialized cap-binding complexes:

  • Nuclear cap-binding complex (CBC): Composed of CBP80/20 subunits, recognizes m7GMP during pre-mRNA splicing, polyadenylation, and nuclear export. The CBC-m7GMP interaction has Kd ≈ 20 nM [3].
  • eIF4F initiation complex: Eukaryotic initiation factor 4E (eIF4E) binds m7GMP with high specificity (Kd = 0.1-1 µM) to recruit 40S ribosomal subunits during translation initiation [2] [6].
  • Decapping regulation: The m7GMP structure serves as both a protective element against 5'→3' exonucleases (Xrn1) and a degradation signal when recognized by decapping enzymes (Dcp1/2 complex) [4].

Notably, m7GMP's electrostatic properties facilitate a conformational change in eIF4E, where the cationic methylguanine stacks between Trp56 and Trp102, while the phosphate groups coordinate with Arg112, Arg157, and Lys162 [2] [6].

Comparative Analysis with Related Nucleotides

m7GMP exhibits distinct biochemical properties compared to its triphosphate and diphosphate counterparts, as well as unmethylated nucleotides:

Table 3: Comparative Properties of m7G Nucleotides

Parameterm7GMPm7GDPm7GTPGMP
Molecular FormulaC₁₁H₁₆N₅O₈PC₁₁H₁₇N₅O₁₁P₂C₁₁H₁₈N₅O₁₄P₃C₁₀H₁₄N₅O₈P
Molecular Weight377.25457.24537.21363.22
Charge at pH 7-1 (net)-2 (net)-3 (net)-2
eIF4E Binding Affinity (Kd)1.2 µM0.8 µM0.15 µM>100 µM
Primary Biological RolemRNA cap core; decapping intermediateEnzymatic intermediate in cap synthesisSubstrate for capping enzymesStandard nucleotide
Chemical StabilityStableAcid-labileAlkali-labileStable
  • Phosphate chain variants:
  • m7GTP (C₁₁H₁₈N₅O₁₄P₃): Serves as the methylated substrate for RNA guanylyltransferase during cap formation. The triphosphate group enables energy-dependent capping: m7GTP + ppRNA → m7GpppRNA + PPi [4] [10]. Its higher negative charge enhances eIF4E binding affinity 8-fold over m7GMP [2] [6].
  • m7GDP (C₁₁H₁₇N₅O₁₁P₂): Functions primarily as an intermediate in enzymatic decapping pathways and in in vitro cap analog synthesis. Its diphosphate moiety allows formation of "anti-reverse" cap analogs (e.g., m7GpppG) when condensed with GTP derivatives [9].

  • Metabolic relationships:

  • m7GMP is generated from m7GDP by DcpS decapping scavenger enzyme
  • m7GMP can be hydrolyzed to 7-methylguanosine by nudix hydrolases
  • The methyl group turnover exceeds 10^6 molecules/cell/day in mammalian cells

  • Cap analog applications:

  • Translation inhibition: m7GTP competes with capped mRNAs for eIF4E binding (IC₅₀ ≈ 5 µM), suppressing cap-dependent translation [2]
  • Therapeutic development: Phosphorothioate-modified m7GMP analogs (m7GMPS) exhibit resistance to decapping enzymes and enhance mRNA stability in in vitro transcription systems [4] [6]
  • Affinity probes: Biotinylated m7GMP derivatives enable isolation of cap-binding proteomes, identifying >50 interacting proteins in human cells [4]

Properties

CAS Number

10162-58-0

Product Name

7-Methylguanosine 5'-phosphate

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C11H17N5O8P+

Molecular Weight

378.26 g/mol

InChI

InChI=1S/C11H16N5O8P/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(24-10)2-23-25(20,21)22/h3-4,6-7,10,17-18H,2H2,1H3,(H4-,12,13,14,19,20,21,22)/p+1/t4-,6-,7-,10-/m1/s1

InChI Key

AOKQNZVJJXPUQA-KQYNXXCUSA-O

SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)O)O)O

Synonyms

7-methylguanosine-5/'-monophosphate

Canonical SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)O)O)O

Isomeric SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O

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